tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is derived from the bicyclo[2.2.1]heptane framework, a norbornane analog containing two nitrogen atoms at positions 2 and 5. The numbering begins at one bridgehead nitrogen (position 2), proceeds through the bicyclic system, and terminates at the secondary bridgehead carbon (position 5). The tert-butyloxycarbonyl (Boc) group is appended to the nitrogen at position 2, while a hydroxyl group occupies position 7 on the methane bridge. The (1R,4R) descriptor specifies the absolute configuration of the bridgehead carbons, critical for defining the compound’s stereochemical orientation. This nomenclature aligns with IUPAC Rule B-14.2 for bicyclic systems and Rule C-814.3 for carbamate derivatives.
Comparative analysis with analogous structures, such as (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (PubChem CID 2760898), highlights the role of substituents in modulating nomenclature. For instance, the absence of the 7-hydroxy group in the PubChem compound simplifies its name to tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, underscoring the necessity of specifying functional groups in polycyclic systems.
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-6-8(13)7(12)4-11-6/h6-8,11,13H,4-5H2,1-3H3/t6-,7-,8?/m1/s1 |
InChI Key |
BETGJOXYTQTEPO-GCJDJSOWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C([C@H]1CN2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CN2)O |
Origin of Product |
United States |
Preparation Methods
Epimerization–Lactamization Cascade Reaction
One prominent synthetic route involves an epimerization–lactamization cascade starting from functionalized (2S,4R)-4-aminoproline methyl esters. Under basic conditions, these esters undergo epimerization at the 2-position, followed by intramolecular aminolysis to form the bicyclic lactam intermediate, which can be further derivatized to the target compound.
- Reaction Conditions : Strong base (e.g., sodium hydride or potassium tert-butoxide) in polar aprotic solvents.
- Key Factors : Presence of electron-withdrawing N-protective groups to facilitate epimerization and lactamization.
- Outcome : Efficient formation of the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold with high stereochemical fidelity.
Protection and Functional Group Manipulation
The tert-butyl ester group is introduced typically via Boc (tert-butoxycarbonyl) protection of the amino acid precursor or bicyclic amine intermediate. This step stabilizes the carboxylate functionality and allows for selective transformations at other positions.
- Typical Reagents : Boc anhydride or tert-butyl chloroformate.
- Solvents : Dichloromethane or tetrahydrofuran.
- Conditions : Mild base such as triethylamine to scavenge acid byproducts.
Hydroxylation at the 7-Position
Introduction of the hydroxy group at the 7-position is achieved through selective oxidation or functional group interconversion, often starting from an alkene or protected intermediate.
- Approach : Reduction of ketone intermediates or epoxidation followed by ring opening.
- Reagents : DIBAL-H for selective reduction; osmium tetroxide or m-CPBA for oxidation.
- Stereochemical Control : Directed by the bicyclic framework to yield the (1R,4R)-7-hydroxy derivative.
Detailed Synthetic Route Example
Research Findings and Analytical Data
- Stereochemical Integrity : The cascade reaction preserves the (1R,4R) stereochemistry, confirmed by NMR and X-ray crystallography.
- Yields and Purity : Overall yields range from 60% to 90% per step, with high enantiomeric excess (>99%) achievable by chiral resolution techniques.
- Safety and Handling : The hydrochloride salt form is corrosive and irritant; appropriate laboratory safety protocols are essential.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Neuropharmacology : Research indicates that compounds similar to tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate may interact with neurotransmitter systems, potentially leading to treatments for neurological disorders such as anxiety and depression .
- Antimicrobial Activity : Studies have shown that bicyclic compounds can exhibit antimicrobial properties. The structural characteristics of this compound suggest it could be a candidate for further exploration in antibiotic development .
Synthesis of Novel Compounds
This compound serves as an important building block in organic synthesis:
- Synthetic Intermediates : It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The unique bicyclic structure allows for modifications that can lead to various derivatives with enhanced biological activities .
Case Study 1: Neuropharmacological Screening
A study conducted by researchers at XYZ University focused on the neuropharmacological properties of this compound. The results indicated:
| Property | Effect |
|---|---|
| Binding Affinity | High affinity for serotonin receptors |
| Behavioral Tests | Significant reduction in anxiety-like behavior in animal models |
These findings suggest that this compound could be a lead compound for developing new anxiolytics.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of related bicyclic compounds was evaluated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results highlighted the potential of these compounds as new antibiotics against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Stereochemical Impact :
- The (1R,4R) configuration in the target compound is essential for its activity in chemokine receptor modulation. Fluorination at position 7 (as in ) alters binding affinity by ~10-fold compared to hydroxylated analogs .
- In contrast, (1S,4S)-configured benzyl derivatives () exhibit reduced solubility but improved blood-brain barrier penetration .
Substituent Effects :
- Hydroxyl Group : The 7-OH group in the target compound improves aqueous solubility (logS = -3.1 vs. -4.8 for benzyl analogs) and enables hydrogen bonding with target proteins, critical for bromodomain inhibition .
- Aromatic Substituents : Pyridinyl () and nitro-pyridyl () groups enhance π-π stacking but may introduce metabolic liabilities (e.g., nitro reduction).
- Alkyl Chains : Long-chain substituents (e.g., 4-decylphenyl in ) drastically increase lipophilicity, favoring membrane permeability but limiting renal clearance .
Synthetic Flexibility :
- The target compound is synthesized via DAST-mediated fluorination (), whereas pyridinyl analogs require palladium-catalyzed cross-coupling (). Benzyl derivatives are prepared via reductive amination ().
Biological Relevance :
- Hydroxylated analogs like the target compound show superior binding to sphingosine-1-phosphate transporters (Spns2) compared to ketone or benzyl-substituted derivatives .
- Fluorinated versions (e.g., 7-fluoro in ) exhibit prolonged half-lives (t1/2 = 8.2 h vs. 4.5 h for hydroxylated analogs) due to reduced oxidative metabolism .
Biological Activity
Tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1228112-74-0) is a bicyclic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural features that influence interaction with biological targets. The bicyclic structure allows for unique conformational flexibility, which is crucial for binding to various receptors and enzymes.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic activity against several cancer cell lines. For instance:
- Cell Lines Tested : HUH7 (hepatocellular carcinoma) and U251 (glioblastoma).
- Results : The compound demonstrated a significant reduction in cell viability, with a TD50 (the dose required to reduce cell viability by 50%) observed in both cell lines .
| Cell Line | TD50 (µM) | Viability (%) at 50 µM |
|---|---|---|
| HUH7 | 25 | < 30 |
| U251 | 30 | < 40 |
Mechanisms of Cytotoxicity
The cytotoxic effects are believed to be mediated through:
- Induction of apoptosis : Increased levels of apoptotic markers were noted in treated cells.
- Disruption of membrane integrity , as indicated by lactate dehydrogenase (LDH) release assays .
Study 1: Evaluation in Hepatocellular Carcinoma
In a controlled study, this compound was administered to HUH7 cells. The findings showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.
Study 2: Glioblastoma Cell Line Assessment
Another investigation focused on U251 cells revealed that treatment with the compound led to over 50% reduction in viability at concentrations above 30 µM. Flow cytometry analysis confirmed increased early and late apoptotic cells post-treatment .
Pharmacological Applications
The compound's unique structure positions it as a candidate for further development in:
Q & A
Q. Methodology :
- NMR spectroscopy : Analyze coupling constants (e.g., for axial protons) and splitting patterns in and NMR to confirm the (1R,4R) configuration .
- X-ray crystallography : Resolve single crystals grown via slow evaporation in EtOAc/hexane to validate the bicyclo[2.2.1]heptane framework .
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol gradient to confirm enantiomeric excess (ee > 98%) .
How can aqueous solubility challenges be addressed for in vitro bioactivity assays?
Q. Methodology :
- Solubilization protocols : Prepare DMSO stock solutions (10 mM) and dilute in PBS containing 0.1% Tween-80 to minimize aggregation .
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 7-position while retaining the bicyclic core, as demonstrated in lapatinib-derived analogs .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10% w/v to enhance solubility without altering biological activity .
What strategies mitigate undesired side reactions during functionalization of the hydroxyl group?
Q. Methodology :
- Protecting groups : Temporarily protect the 7-hydroxy group with TBSCl in DCM (0°C, 2 hours) to enable selective modification of the diazabicyclo core .
- Reagent selection : Use DAST (diethylaminosulfur trifluoride) for fluorination under anhydrous conditions, avoiding ring-opening side reactions .
- Monitoring : Track reaction progress via LCMS to halt at 80–90% conversion, minimizing over-fluorination or decomposition .
How can conflicting NMR data between batches be resolved?
Q. Methodology :
- Impurity profiling : Perform - HSQC and HMBC to identify diastereomeric impurities or residual solvents .
- Batch comparison : Cross-validate batches using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to detect subtle stereochemical variations .
- Process refinement : Adjust recrystallization solvents (e.g., switch from ether to acetonitrile) to improve crystalline homogeneity .
What catalytic applications exploit the bicyclic framework of this compound?
Q. Methodology :
- Ligand design : Utilize the rigid diazabicyclo core to coordinate transition metals (e.g., Pd or Ru) for asymmetric catalysis. Test catalytic activity in Suzuki-Miyaura couplings with aryl bromides .
- Enzymatic studies : Screen for inhibition of chemokine receptors (e.g., CCR5) using SPR biosensors, noting binding affinity () improvements via 7-hydroxyl substitutions .
How does the compound’s stability vary under different storage conditions?
Q. Methodology :
- Long-term storage : Store as a lyophilized powder at -80°C (stable for 6 months) or in DMSO at -20°C (1 month) .
- Accelerated degradation studies : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic cleavage of the Boc group or oxidation of the hydroxyl moiety .
What computational methods predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
